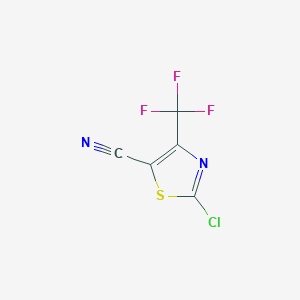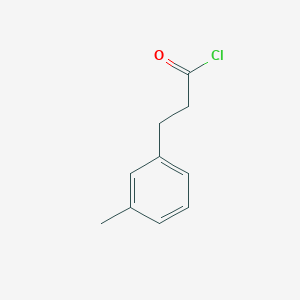
3-(3-Methylphenyl)propionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)propionyl chloride, also known as 3-Methyl-3-phenylpropionyl chloride, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the production of drugs such as fenoprofen, ibuprofen, ketoprofen, and naproxen.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)propionyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, 3-(3-Methylphenyl)propionyl chloride reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-Methylphenyl)propionyl chloride are similar to those of other NSAIDs. It is a potent anti-inflammatory and analgesic agent. It is also known to have antipyretic and antiplatelet effects. However, it can also cause gastrointestinal, renal, and cardiovascular side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Methylphenyl)propionyl chloride in lab experiments include its high purity, low cost, and availability. It is also a versatile intermediate that can be used in the synthesis of various drugs and agrochemicals. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the research and development of 3-(3-Methylphenyl)propionyl chloride. These include:
1. Development of new synthetic methods for the production of 3-(3-Methylphenyl)propionyl chloride that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of 3-(3-Methylphenyl)propionyl chloride to better understand its pharmacological properties.
3. Synthesis of new derivatives of 3-(3-Methylphenyl)propionyl chloride with improved pharmacological properties.
4. Development of new drug delivery systems for 3-(3-Methylphenyl)propionyl chloride to improve its efficacy and reduce its side effects.
5. Investigation of the potential use of 3-(3-Methylphenyl)propionyl chloride in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
3-(3-Methylphenyl)propionyl chloride is an important intermediate in the production of various drugs and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area could lead to the discovery of new drugs and agrochemicals with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-(3-Methylphenyl)propionyl chloride involves the reaction of 3-methylphenylpropanoic acid with thionyl chloride. The reaction takes place at room temperature and yields 3-(3-Methylphenyl)propionyl chloride and sulfur dioxide gas. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(3-Methylphenyl)propionyl chloride is used as an intermediate in the synthesis of various drugs and agrochemicals. It is an important building block in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen, ketoprofen, and naproxen. It is also used in the synthesis of herbicides and insecticides.
Propriétés
Numéro CAS |
103040-39-7 |
|---|---|
Nom du produit |
3-(3-Methylphenyl)propionyl chloride |
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
3-(3-methylphenyl)propanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
YUJRWINEOOQPEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
SMILES canonique |
CC1=CC(=CC=C1)CCC(=O)Cl |
Synonymes |
Benzenepropanoyl chloride, 3-Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




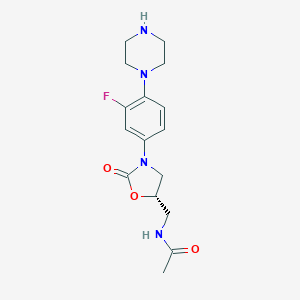
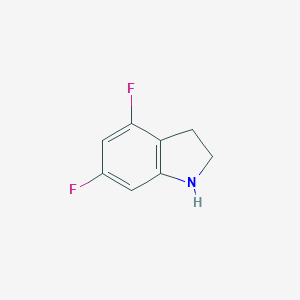
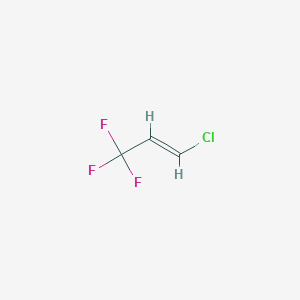
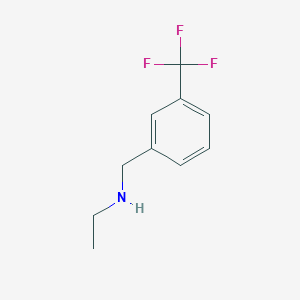
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
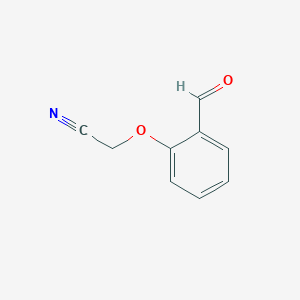
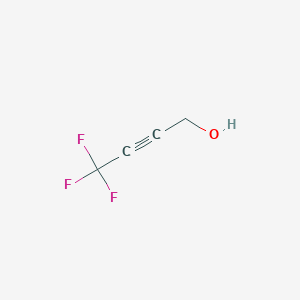
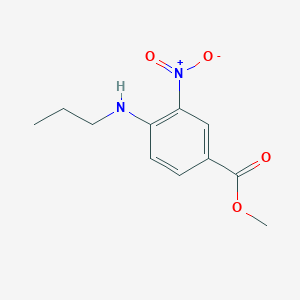
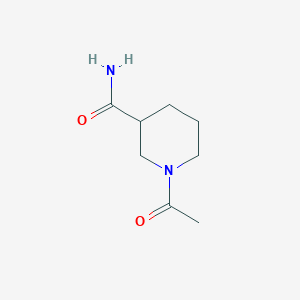
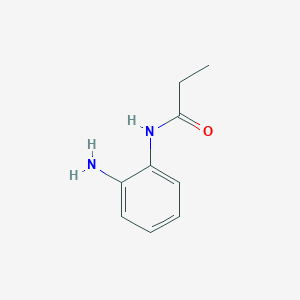
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
